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Welcome to the Technical Support Center for Welding Dissimilar Carbon Steels. This resource

provides troubleshooting guides and frequently asked questions (FAQs) to address specific

issues encountered during the welding of different carbon steel grades.

Section 1: Frequently Asked Questions (FAQs)
Q1: What defines "dissimilar carbon steel" welding?
A: Welding dissimilar carbon steels involves joining two or more carbon steels with different

chemical compositions, metallurgical properties, or mechanical strengths.[1] This can range

from joining a low-carbon steel (e.g., ASTM A36) to a high-carbon steel, or welding a plain

carbon steel to a high-strength low-alloy (HSLA) steel.[1][2] The primary motivation for using

dissimilar combinations is often cost-efficiency, using expensive, high-performance steels only

where necessary, while using cheaper carbon steel for structural support.[1]

Q2: What are the primary challenges when welding
dissimilar carbon steels?
A: The main challenges stem from the differences in the steels' properties:

Different Thermal Properties: Mismatched thermal expansion and conductivity rates can lead

to significant residual stresses, distortion, and potential cracking as the weld cools.[3]

Metallurgical Incompatibility: When welded, the metals can form brittle intermetallic

compounds at the joint interface, which compromises the strength and ductility of the weld.
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Carbon can also migrate from the higher-carbon steel to the lower-carbon steel, creating

hard, brittle zones susceptible to cracking.

Varying Mechanical Properties: Differences in strength, hardness, and ductility can create

stress concentrations at the weld joint, potentially leading to premature failure under load.

Increased Cracking Susceptibility: Higher carbon steels and some HSLA steels have a

greater tendency to form hard, brittle microstructures in the heat-affected zone (HAZ),

increasing the risk of hydrogen-induced cracking (also known as cold cracking).

Q3: Why is the Carbon Equivalent (CE) value crucial for
this type of welding?
A: The Carbon Equivalent (CE) is a critical metric used to assess a steel's weldability by

quantifying the effect of carbon and other alloying elements on its hardenability. A higher CE

value indicates a greater tendency for the steel to harden during the rapid cooling of the

welding process, which increases its susceptibility to cracking. By calculating the CE, engineers

and researchers can predict the material's behavior, determine the necessity of preheating, and

select the appropriate welding procedures to avoid defects. Generally, a CE value below 0.40%

is considered to have good weldability, while values above this threshold may require

preheating and other precautions.

Q4: How should I select a filler metal for welding
dissimilar carbon steels?
A: The general rule is to match the filler metal's tensile strength to the lower-strength base

material. This approach minimizes stress on the weaker side of the joint and reduces the

potential for cracking. "Overmatching" the filler metal (using one that is stronger than both base

metals) is typically not recommended as it can create excessive stress in the lower-strength

material and the weld interface, leading to failure. For joining carbon steel to stainless steel, a

309-type filler metal is commonly used. For joining low-alloy steels, it may be necessary to

match the filler metal chemistry or mechanical properties to the base material. Always consult

the specific requirements of your application before making a final selection.
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Q5: When are preheating and Post-Weld Heat Treatment
(PWHT) necessary?
A: Preheating and PWHT are critical thermal treatments for managing the challenges of

welding dissimilar carbon steels, especially those with high carbon content or high CE values.

Preheating involves heating the base metal before welding. Its primary purposes are to slow

the cooling rate of the weld, which helps prevent the formation of brittle microstructures, and

to drive off moisture, which reduces the risk of hydrogen-induced cracking. Preheating is

often necessary for steels with a high CE, thick sections, or highly restrained joints.

Post-Weld Heat Treatment (PWHT) is a controlled heating process applied after welding is

complete. Its main function is to relieve residual stresses induced by welding, which

improves dimensional stability and resistance to brittle fracture. PWHT can also temper

hardened zones in the weld and HAZ, improving ductility and toughness. The need for

PWHT is often dictated by industry codes and the service conditions of the welded

component.

Section 2: Troubleshooting Guides
Problem: Cracking in the Weld or Heat-Affected Zone
(HAZ)
Q: What are the common causes of weld cracking? A: Cracking is one of the most severe

welding defects. Common causes include:

High Carbon or Alloy Content: The base metals have a high carbon equivalent (CE), making

them prone to hardening and embrittlement.

Hydrogen Embrittlement: Hydrogen from moisture on the consumables or base metal gets

trapped in the weld, leading to cold cracking, which can appear hours or even days after

welding.

High Residual Stress: Stresses from the solidification and shrinkage of the weld metal,

especially in highly restrained joints, can exceed the strength of the material.
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Improper Heat Management: Lack of preheating or rapid cooling rates can create brittle

microstructures that are susceptible to cracking.

Incorrect Filler Metal: Using the wrong filler metal can create a weld that is not ductile

enough to accommodate stresses.

Q: How can I prevent weld cracking? A:

Apply Preheat: For steels with a high CE, preheating is essential to slow the cooling rate and

reduce hardness.

Use Low-Hydrogen Consumables: Ensure welding electrodes and wires are dry and stored

correctly to minimize hydrogen pickup.

Control Heat Input: Avoid excessively high or low heat input. Follow the parameters specified

in the welding procedure.

Implement PWHT: Perform post-weld heat treatment to relieve residual stresses.

Select the Correct Filler Metal: Use a filler metal with appropriate ductility and strength, often

one that undermetches the higher-strength steel.

Problem: Porosity in the Weld
Q: What causes porosity (gas pores) in my weld? A: Porosity is caused by gas bubbles getting

trapped in the molten weld pool as it solidifies. Key causes include:

Surface Contamination: The presence of rust, grease, oil, moisture, or paint on the base

metal surface.

Inadequate Shielding Gas: Incorrect gas flow rate, leaks in the gas line, or the wrong type of

shielding gas can allow atmospheric contamination.

Contaminated Consumables: Using damp or corroded electrodes or filler wires.

Q: How can I prevent porosity? A:
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Thoroughly Clean Surfaces: Ensure the weld joint and surrounding areas are completely

clean and dry before welding.

Check Shielding Gas System: Verify the correct gas type and flow rate. Check for leaks in all

hoses and connections.

Use Dry Consumables: Store all filler metals and electrodes in a dry, controlled environment

according to the manufacturer's recommendations.

Problem: Lack of Fusion or Incomplete Penetration
Q: What causes incomplete fusion or penetration? A: These defects occur when the weld metal

fails to fuse properly with the base metal or doesn't extend fully into the root of the joint.

Causes include:

Insufficient Heat Input: The welding current or voltage is too low to melt the base metal

properly.

Fast Travel Speed: Moving too quickly prevents the weld pool from adequately penetrating

the joint.

Incorrect Electrode Angle or Size: An improper angle can direct the arc away from the joint

root, and an electrode that is too large may bridge the gap without penetrating it.

Improper Joint Design: The gap may be too narrow or the joint preparation may be incorrect.

Q: How can I ensure proper fusion and penetration? A:

Adjust Welding Parameters: Increase the amperage (current) to achieve deeper penetration.

Optimize Travel Speed: Slow down the travel speed to allow the weld pool to fill the joint

completely.

Maintain Correct Technique: Use the proper electrode angle and maintain a consistent arc

length.

Ensure Proper Joint Fit-Up: Prepare the joint according to specifications, ensuring the root

gap is adequate.
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Problem: Undercutting
Q: What is causing the groove or undercut at the toe of my weld? A: Undercutting is the melting

away of the base metal at the edge of the weld, creating a notch. It is often caused by:

Excessive Welding Current or Voltage: Too much heat input melts the edge of the joint

without allowing filler metal to fill it in.

High Travel Speed: Moving too fast can cause the weld pool to lag, leaving the edges

unfilled.

Incorrect Electrode Angle: Holding the electrode at an improper angle can focus too much

heat on the free edges.

Q: How can I prevent undercutting? A:

Reduce Heat Input: Lower the voltage or current to avoid excessive melting of the base

material.

Adjust Travel Speed: Use a consistent and appropriate travel speed.

Use Correct Technique: Maintain the correct electrode angle and use a slight weaving motion

if necessary to fill the entire joint.

Section 3: Data Presentation
Table 1: Common Carbon Equivalent (CE) Formulas
The Carbon Equivalent helps predict the weldability of steel based on its chemical composition.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formula Name Equation Common Application

IIW (CEV)

CE = %C + %Mn/6 + (%Cr +

%Mo + %V)/5 + (%Cu +

%Ni)/15

General structural steels; helps

predict hardenability and

susceptibility to cold cracking.

PCM

CE = %C + %Si/30 + (%Mn +

%Cu + %Cr)/20 + %Ni/60 +

%Mo/15 + %V/10 + 5(%B)

Used for steels with low carbon

content, especially for

predicting cracking in the root

pass of a weld.

CET
CE = %C + (%Mn + %Mo)/10

+ (%Cr + %Cu)/20 + %Ni/40

Designed to predict

susceptibility to hydrogen-

induced cracking.

Table 2: General Preheat and PWHT Guidelines Based
on Carbon Equivalent (CE)
These are general guidelines; specific temperatures depend on material thickness, joint

restraint, and applicable codes.
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Carbon Equivalent
(CE) Range

Preheat
Recommendation

Post-Weld Heat
Treatment (PWHT)

Weldability
Assessment

< 0.35

Generally not required

unless thickness is

high or ambient

temperature is low.

Typically not required. Excellent

0.35 - 0.45

Preheat may be

necessary, especially

for thicker sections.

Typical range: 50–

150°C.

May be required

depending on service

requirements and

thickness.

Good

0.45 - 0.60

Preheat is generally

required. Typical

range: 100–250°C.

Often required to

reduce residual

stresses and improve

toughness.

Moderate to Difficult

> 0.60

Preheat is mandatory.

Typical range: 200–

350°C.

PWHT is almost

always necessary.

Difficult; requires strict

procedural control.

Table 3: Common Filler Metal Selection Guide for
Dissimilar Carbon Steels
The goal is typically to match the strength of the lower-strength base metal.
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Base Metal 1 Base Metal 2
Recommended
Filler Metal Type

Key
Considerations

Low-Carbon Steel

(<0.3% C)

Medium-Carbon Steel

(0.3-0.6% C)

Low-hydrogen

electrode matching

the low-carbon steel's

strength (e.g., E7018).

Preheating of the

medium-carbon steel

side is likely required.

Low-Carbon Steel

(<0.3% C)

High-Strength Low-

Alloy (HSLA) Steel

Low-hydrogen filler

metal matching the

mechanical properties

of the lower-strength

material.

Follow preheat

recommendations for

the HSLA steel. Low-

hydrogen practices

are critical.

Low/Medium-Carbon

Steel

Austenitic Stainless

Steel (e.g., 304L,

316L)

Austenitic Stainless

Steel filler, typically

Type 309L or 309LMo.

The higher alloy

content of 309L

prevents the formation

of brittle martensite in

the weld.

High-Carbon Steel

(>0.6% C)

Any other Carbon

Steel

Low-hydrogen, high-

ductility filler metal.

Undermatching

strength is often

preferred to increase

crack resistance.

Strict preheat,

interpass temperature

control, and PWHT

are critical.

Section 4: Experimental Protocols
Protocol 1: Method for Calculating Carbon Equivalent
(CE)

Obtain Material Composition: Secure the material test report (MTR) or perform a chemical

analysis (e.g., via Laser-Induced Breakdown Spectroscopy - LIBS) to determine the weight

percentage of key alloying elements.

Select the Appropriate Formula: Choose the CE formula most relevant to your materials and

application (see Table 1). The IIW formula is most common for structural steels.
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Input Values: Substitute the weight percentages of Carbon (C), Manganese (Mn), Chromium

(Cr), Molybdenum (Mo), Vanadium (V), Nickel (Ni), and Copper (Cu) into the selected

equation.

Calculate the CE Value: Perform the calculation to get the final CE value.

Assess Weldability: Compare the calculated CE value against established thresholds (see

Table 2) to determine the need for preheating or other special procedures.

Protocol 2: Guideline for Preheat and Interpass
Temperature Control

Determine Preheat Temperature: Based on the Carbon Equivalent, material thickness, and

joint restraint, determine the required minimum preheat temperature from relevant codes

(e.g., AWS D1.1) or Table 2.

Apply Heat: Use heating torches, induction heaters, or resistance heaters to slowly and

uniformly heat the base metal on both sides of the joint. The heated band should extend at

least equal to the thickness of the part, but not less than 3 inches from the joint.

Verify Temperature: Use temperature-indicating crayons or contact pyrometers to measure

the base metal temperature at the weld joint to ensure it has reached the minimum preheat

temperature before starting the arc.

Maintain Interpass Temperature: During multi-pass welding, check the temperature before

depositing each subsequent weld bead. Ensure the temperature does not fall below the

minimum preheat temperature and does not exceed the maximum interpass temperature

specified in the welding procedure.

Post-Heating (if required): For hydrogen-sensitive steels, the temperature may need to be

maintained for a specific period after welding is complete to allow hydrogen to diffuse out.

Protocol 3: Method for Visual Weld Inspection
Pre-Weld Cleaning: After welding and before the weld cools completely, remove all slag

using a chipping hammer and wire brush.
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Lighting and Access: Ensure the inspection area is well-lit and that you have clear visual

access to the entire weld.

Check for External Defects: Visually scan the weld face and adjacent base metal for any of

the following discontinuities:

Cracks: Look for any linear fractures in the weld or HAZ.

Porosity: Check for any visible pores or small holes on the weld surface.

Undercut: Inspect the toes of the weld for any sharp grooves in the base metal.

Lack of Fusion: Look for areas where the weld metal appears to be sitting on top of the

base metal without being fused to it.

Weld Profile: Assess the weld for proper size, shape, and uniformity. Check for excessive

convexity or concavity.

Measure and Compare: Use welding gauges to measure weld size, reinforcement, and

check for any underfill. Compare these measurements to the acceptance criteria defined in

the project specifications or applicable code.

Document Findings: Record the location and type of any observed defects for further non-

destructive testing (NDT) or repair.

Section 5: Diagrams and Workflows
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start_end process decision data output Start: Identify Base Metals

Obtain Chemical Composition (MTR)

Calculate Carbon Equivalent (CE) for each metal

Is CE > 0.45 or thickness > 25mm?

Select Filler Metal (Undermatch Strength)

Determine Preheat & Interpass Temp.

Yes

No Preheat Required (Low Restraint)

No

Perform Welding Operation

Is PWHT Required by Code/Service?

Perform Post-Weld Heat Treatment

Yes

Final Inspection (Visual, NDT)

No

Weld Complete

Proceed to Welding

Click to download full resolution via product page

Caption: Decision workflow for welding dissimilar carbon steels.
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defect cause solution Weld Cracking

High Carbon Equivalent
(High Hardenability)

Hydrogen Present
(Moisture)

High Residual Stress

Apply Preheat
Slow Cooling Rate

Use Low-Hydrogen
Consumables (Dry)

Perform PWHT to
Relieve Stress

Porosity

Surface Contaminants
(Oil, Rust, Moisture)

Inadequate Shielding Gas
(Flow Rate / Coverage)

Thoroughly Clean
Base Metal

Check Gas Flow
& Check for Leaks

Click to download full resolution via product page

Caption: Troubleshooting flowchart for common weld defects.
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Caption: The central role of Carbon Equivalent in weldability.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b15570918?utm_src=pdf-body-img
https://www.benchchem.com/product/b15570918?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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